Dimeric coniferyl acetate Dimeric coniferyl acetate Dimeric coniferyl acetate is a natural product found in Lasiolaena morii and Euphorbia lagascae with data available.
Brand Name: Vulcanchem
CAS No.: 184046-40-0
VCID: VC0239958
InChI: InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3/b6-5+/t19-,23+/m0/s1
SMILES: CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC
Molecular Formula: C24H26O8
Molecular Weight: 0

Dimeric coniferyl acetate

CAS No.: 184046-40-0

Cat. No.: VC0239958

Molecular Formula: C24H26O8

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Dimeric coniferyl acetate - 184046-40-0

Specification

CAS No. 184046-40-0
Molecular Formula C24H26O8
Molecular Weight 0
IUPAC Name [(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate
Standard InChI InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3/b6-5+/t19-,23+/m0/s1
SMILES CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC
Appearance Oil

Introduction

Chemical Properties and Structure

Structural Characteristics

Dimeric coniferyl acetate features a complex molecular architecture that includes a 2,3-dihydro-1-benzofuran core with specific substituents. Its full chemical name is [(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate, which reflects its stereochemical configuration at the 2S and 3R positions . This stereochemistry is critical for its biological activity and interactions with target molecules.

The compound contains multiple functional groups including acetoxy, hydroxy, and methoxy substituents attached to aromatic rings, contributing to its chemical reactivity and biological properties. The presence of these various functional groups creates a complex electronic distribution within the molecule, influencing its interactions with biological systems .

Basic Chemical Properties

The basic chemical properties of dimeric coniferyl acetate are summarized in the following table:

PropertyValue
CAS Number184046-40-0
Molecular FormulaC24H26O8
Molecular Weight442.46 g/mol
SMILES NotationCC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC
Standard InChIKeyTYXVTGSQLKCKCF-FDTLDTTQSA-N
Boiling Point580.0±50.0 °C (Predicted)
Density1.245±0.06 g/cm³ (Predicted)
pKa9.78±0.35 (Predicted)

The compound's relatively high molecular weight and the presence of multiple oxygen-containing functional groups contribute to its specific chemical behavior and solubility properties .

Physical Properties

Appearance and State

Dimeric coniferyl acetate exists as a powder at room temperature. Its physical state makes it relatively easy to handle in laboratory settings for various experimental procedures .

Solubility Profile

The compound demonstrates selective solubility in various organic solvents but limited solubility in water. This solubility profile is consistent with its structure, which contains both polar functional groups and hydrophobic aromatic regions. The solubility characteristics are summarized below:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterLimited solubility

For laboratory applications, it is recommended to prepare solutions in appropriate organic solvents to achieve optimal dissolution. Warming the container to approximately 37°C and using ultrasonic bath agitation can enhance solubility for preparing stock solutions .

Biological Activity and Research Findings

Anti-inflammatory Properties

Research has demonstrated that dimeric coniferyl acetate exhibits significant inhibitory effects on nitric oxide production in lipopolysaccharide-activated C57BL6/J mouse macrophages . This finding suggests potential anti-inflammatory applications, as nitric oxide is a key mediator in inflammatory processes. The inhibition of nitric oxide production by this compound could represent a mechanism by which it might exert anti-inflammatory effects in biological systems.

Relation to Other Lignans

As a member of the lignan family, dimeric coniferyl acetate shares structural similarities with other compounds that have demonstrated various biological activities. Lignans are known for their antioxidant, anti-inflammatory, and potential anticancer properties. The specific structural features of dimeric coniferyl acetate, including its benzofuran core and specific stereochemistry, likely contribute to its unique biological profile among lignans .

In the context of biomimetic oxidative copolymerization studies, related compounds have shown interesting properties in the formation of stilbenolignans and other hybrid structures. These studies provide insights into the potential biological roles and synthetic applications of compounds structurally related to dimeric coniferyl acetate .

Applications in Research

Biochemical Studies

Dimeric coniferyl acetate serves as a valuable tool in biochemical research, particularly for studying plant secondary metabolism pathways and lignification processes. Its defined structure makes it useful as a reference compound for analytical techniques such as HPLC and NMR when investigating natural product extracts .

Pharmacological Research

The observed inhibitory effects on nitric oxide production suggest potential applications in pharmacological research, particularly in the development of anti-inflammatory agents. As research continues to uncover the molecular mechanisms underlying its biological activities, dimeric coniferyl acetate could serve as a lead compound for further medicinal chemistry investigations .

Synthesis and Related Compounds

Biosynthetic Pathways

Dimeric coniferyl acetate is structurally related to other lignans that form through oxidative coupling processes in plants. These processes typically involve the dimerization of monolignols through radical coupling mechanisms. The specific stereochemistry observed in dimeric coniferyl acetate (2S,3R) suggests enzymatic control in its biosynthesis rather than random coupling events .

Related Compounds

Several structurally related compounds have been identified in lignification studies and biomimetic oxidative copolymerization research. These include various combinations of monolignols and hydroxystilbenes that can form dimeric and trimeric structures. Compounds such as kompasinol A and maackolin share structural similarities with dimeric coniferyl acetate and have been isolated from various plant sources including Koompassia malaccensis, Syagrus romanzoffiana, and Maackia amurensis .

Supplier Information

Several suppliers provide dimeric coniferyl acetate for research purposes. These include:

SupplierContact Information
Chembest Research Laboratories LimitedTel: +86-21-20908456; Email: sales@BioChemBest.com
BioBioPha Co., Ltd.Tel: 0871-65217109 13211707573; Email: y.liu@mail.biobiopha.com
Wuxi Zhongkun Biochemical Technology Co., Ltd.Tel: 0510-85629785 18013409632; Email: sales@reading-chemicals.com
Shanghai Yongye Biotechnology Co., Ltd.Tel: 86-021-61559134 15921386130; Email: 3423497944@qq.com
Wuhan ChemFaces Biochemical Co., Ltd.Tel: 18607101326 15172504745; Email: aileen@chemfaces.com

These suppliers typically provide the compound with purity levels exceeding 98%, making it suitable for research applications .

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